Lasofoxifene 2-Oxide
Description
Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy .
Synthesis Analysis
The synthesis of Lasofoxifene involves the successive cationic cyclization of the coupling product, olefin formation, and migration of the double bond to afford the common synthetic intermediate of lasofoxifene .Molecular Structure Analysis
Lasofoxifene has a molecular formula of C28H31NO2 . It is a naphthalene derivative . High-resolution x-ray crystal structures of WT and Y537S ERα ligand binding domain in complex with the methylated Lasofoxifene derivatives or representative SERMs and SERDs show that molecules that favor a highly buried helix 12 antagonist conformation achieve the greatest transcriptional suppression activities in breast cancer cells harboring WT/Y537S ESR1 .Chemical Reactions Analysis
Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene . Phase II conjugation reactions include glucuronidation and sulfation .Physical And Chemical Properties Analysis
Lasofoxifene has a molecular weight of 413.5512 . It is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein .Future Directions
Lasofoxifene has shown promise in the treatment of therapy-resistant ER-positive metastatic breast cancer . It outperformed fulvestrant, the current gold-standard drug, in reducing or preventing primary breast cancer tumor growth in mice . The drug also was more effective at preventing metastasis in the lung, liver, bone, and brain, the four most common areas for breast cancer to spread . A phase 2 clinical trial is now underway at UChicago Medicine to study lasofoxifene as a second-line treatment in postmenopausal women with ER positive metastatic breast cancers that have ER mutations .
properties
IUPAC Name |
1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAWBLHDMBREC-NAKRPHOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437841 | |
Record name | Lasofoxifene 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lasofoxifene 2-Oxide | |
CAS RN |
366017-88-1 | |
Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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